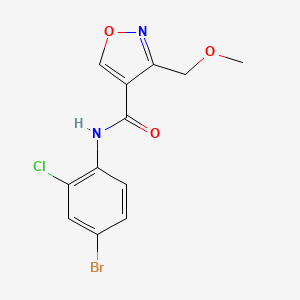![molecular formula C16H11BrN4OS B7432018 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one](/img/structure/B7432018.png)
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes, including tyrosine kinases and topoisomerases. This inhibition leads to the inhibition of cancer cell growth and the reduction of inflammatory responses.
Biochemical and Physiological Effects:
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one has been found to have various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of reactive oxygen species, which is beneficial in reducing oxidative stress. Additionally, this compound has been found to reduce the production of inflammatory cytokines and chemokines, which is beneficial in reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one has various advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of cancer cell growth and has anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is that it is not water-soluble, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one. One of the future directions is to study the mechanism of action in more detail to understand how this compound inhibits the activity of various enzymes. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound to understand its efficacy and toxicity in vivo. Additionally, further research can be conducted to develop water-soluble derivatives of this compound to overcome the limitations in lab experiments. Finally, this compound can be studied further for its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one is a quinoline derivative that has potential applications in various fields of scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. Further research can be conducted to understand the mechanism of action in more detail, study the pharmacokinetics and pharmacodynamics of this compound, develop water-soluble derivatives, and explore its potential applications in other fields.
Synthesemethoden
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one can be synthesized using various methods. One of the commonly used methods is the Buchwald-Hartwig coupling reaction. This reaction involves the coupling of 5-bromothieno[2,3-d]pyrimidine-4-amine with 7-chloro-1-methylquinolin-2-one in the presence of a palladium catalyst and a base. The reaction yields 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one in good yields.
Wissenschaftliche Forschungsanwendungen
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
7-[(5-bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS/c1-21-12-6-10(4-2-9(12)3-5-13(21)22)20-15-14-11(17)7-23-16(14)19-8-18-15/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZALCUYZVQDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)NC3=C4C(=CSC4=NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431941.png)

![N-[(2S)-1-[[1-(2,3-dihydro-1H-indene-5-carbonyl)azetidin-2-yl]methylamino]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7431964.png)
![N-but-2-ynyl-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431969.png)
![4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide](/img/structure/B7431976.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylpropyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431986.png)
![2,2,2-trifluoro-N-[[1-(3-phenyltriazol-4-yl)sulfonylpiperidin-4-yl]methyl]acetamide](/img/structure/B7431993.png)
![4-fluoro-N-[[1-[(1-phenyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methyl]oxane-4-carboxamide](/img/structure/B7431995.png)
![Methyl 4-[[[2-(2,6-dimethoxyphenyl)acetyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431996.png)
![5-chloro-N-[4-[(3-fluoro-4-methylbenzoyl)amino]butan-2-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7432008.png)
![N-[2-[benzyl(methyl)amino]propyl]-3,5,6-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B7432009.png)
![1-(difluoromethyl)-N-[1-[3,4-dihydro-1H-isochromene-5-carbonyl(methyl)amino]propan-2-yl]pyrazole-4-carboxamide](/img/structure/B7432012.png)
![Methyl 4-[[[4-(1,1-difluoroethyl)benzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432041.png)